molecular formula C13H9N3O2 B044777 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 124340-85-8

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No. B044777
M. Wt: 239.23 g/mol
InChI Key: ORKPQHISLNQQGP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . It has been used as a chelating fluorescent ligand in the synthesis of cobalt (II) complex .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the Mizoroki–Heck reaction has been used, followed by a two-step reduction, fluorination with NFSI and NaH, and hydrolysis in 12 M HCl .


Molecular Structure Analysis

The molecular weight of this compound is 239.23 . Its IUPAC name is 2-(2-pyridinyl)-1H-benzimidazole-6-carboxylic acid and its InChI code is 1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H, (H,15,16) (H,17,18) .


Physical And Chemical Properties Analysis

The compound is a white to yellow to brown powder or crystals .

Scientific Research Applications

  • Synthesis and SAR of Compounds for IGF-1R Inhibition : It is used in the synthesis and structure-activity relationship (SAR) of compounds that improve selectivity for insulin-like growth factor receptor-1 (IGF-1R) inhibition over cytochrome P450 (CYP) (Velaparthi et al., 2007).

  • Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids : It is utilized in the synthesis of various compounds, including 5-oxopyrrolidine-3-carboxylic acids (Smolyar et al., 2007).

  • Preparation of Macrocyclic Ligands : The compound is involved in the preparation of macrocyclic ligands and their derivatives for transmetallation reactions (Meyer et al., 2012).

  • Preparation of Bis(Diimine) Ligands : Its potassium derivative is used for preparing new bis(diimine) ligands containing different diimine fragments linked by a bridging group (Il’icheva et al., 2017).

  • Antioxidant and Antimicrobial Activities : Derivatives of this compound, such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, have shown antioxidant and antimicrobial activities (Bassyouni et al., 2012).

  • Catalysis of Oxidation Reactions : The compound is used in catalyzing the oxidation of (1H-benzo[d]-imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde (Liu et al., 2017).

  • Molecular and Spectroscopic Characterization : 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole supports theoretical and experimental findings in molecular and spectroscopic characterization (Özdemir et al., 2016).

  • Biological Activities : Substituted benzimidazole derivatives possess a range of biological activities, including anti-inflammatory, antihistaminic, antimicrobial, anticancer, and cycloxygenase inhibiting activities (Farah et al., 2011).

  • Chemosensor for Amino Acids : Metal complex of polymer with 2-(pyridin-2-yl)-1H-benzo[d]imidazole unit acts as a selectivity-tunable chemosensor for amino acids, showing fast response time, high selectivity, and sensitivity (Xiang et al., 2013).

  • Antimicrobial Activity : Synthesized compounds have demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H319, and the precautionary statements are P202, P261, and P280 .

properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKPQHISLNQQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469728
Record name 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

CAS RN

124340-85-8
Record name 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 5
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 6
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

Citations

For This Compound
1
Citations
Z Lu, Y Gao, H Chen, Z Liu, L Chen, L Sun - Dalton Transactions, 2016 - pubs.rsc.org
Two new mononuclear Ru complexes RuII(bipa)(pic)3 (1; H2bipa = 6-(1H-benzo[d]imidazol-2-yl)picolinic acid, pic = 4-picoline) and RuII(pbic)(pic)3 (2; H2pbic = 2-(pyridin-2-yl)-1H-…
Number of citations: 13 pubs.rsc.org

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